Cas no 110761-76-7 ((R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid)
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid
- (2R)-6-[ethyl-(N'-ethylcarbamimidoyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Boc-D-HArg(Et)2-OH
- Boc-D-Homoarg(Et)?-OH(symmetrical)
- Boc-D-Homoarg(Et)₂-OH (symmetrical)
- D-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-ethyl-N6-[(ethylamino)iminomethyl]-
- N-Boc-N'-ethyl-N'-[(ethylamino)iminomethyl]-D-lysine
- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-ethyl-N6-[(ethylamino)iminomethyl]-D-lysine
- 110761-76-7
- N~2~-(tert-Butoxycarbonyl)-N~6~-ethyl-N~6~-(N'-ethylcarbamimidoyl)-D-lysine
- DTXSID30552901
- BOC-D-HOMOARG(ET)2-OH
-
- MDL: MFCD00672312
- Inchi: 1S/C16H32N4O4/c1-6-18-14(17)20(7-2)11-9-8-10-12(13(21)22)19-15(23)24-16(3,4)5/h12H,6-11H2,1-5H3,(H2,17,18)(H,19,23)(H,21,22)/t12-/m1/s1
- InChI Key: CURZUFUAQVRBCX-GFCCVEGCSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CCCCN(/C(/N)=N/CC)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 344.24200
- Monoisotopic Mass: 344.24235551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 14
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.12
- PSA: 114.75000
- LogP: 2.88230
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid Security Information
- Storage Condition:-15°C
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM303096-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid |
110761-76-7 | 95% | 1g |
$1641 | 2021-06-09 | |
| TRC | R072455-5mg |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid |
110761-76-7 | 5mg |
$ 220.00 | 2022-06-03 | ||
| TRC | R072455-10mg |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid |
110761-76-7 | 10mg |
$ 365.00 | 2022-06-03 | ||
| TRC | R072455-25mg |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid |
110761-76-7 | 25mg |
$ 725.00 | 2022-06-03 | ||
| Chemenu | CM303096-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid |
110761-76-7 | 95% | 1g |
$1641 | 2022-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757151-1g |
n2-(Tert-butoxycarbonyl)-n6-ethyl-n6-(n'-ethylcarbamimidoyl)-d-lysine |
110761-76-7 | 95+% | 1g |
¥14196.00 | 2024-08-09 |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid
Comprehensive Guide to (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid (CAS No. 110761-76-7)
(R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid (CAS No. 110761-76-7) is a specialized organic compound widely used in pharmaceutical research, peptide synthesis, and biochemical studies. This compound belongs to the family of guanidine-containing amino acid derivatives, which are known for their unique chemical properties and biological activities. The presence of both tert-butoxycarbonyl (Boc) and diethylguanidino groups makes it a valuable intermediate in drug discovery and development.
The molecular formula of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is C16H32N4O4, with a molecular weight of approximately 344.45 g/mol. Its structure features a chiral center at the (R)-configuration, which is crucial for its stereospecific interactions in biological systems. Researchers often utilize this compound for designing peptide-based therapeutics, enzyme inhibitors, and receptor modulators due to its ability to mimic natural amino acids while introducing additional functional groups.
One of the most common applications of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid is in the synthesis of arginine analogs. The diethylguanidino moiety resembles the side chain of arginine, making it useful for studying protein-protein interactions and signal transduction pathways. Additionally, the Boc-protecting group ensures stability during synthetic procedures, allowing for selective deprotection when needed.
In recent years, the demand for custom peptide synthesis and modified amino acids has surged, driven by advancements in biopharmaceuticals and personalized medicine. Researchers frequently search for compounds like (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid to develop novel therapeutics targeting diseases such as cancer, metabolic disorders, and infectious diseases. Its versatility also extends to chemical biology studies, where it serves as a tool for probing enzyme mechanisms and cellular processes.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid typically involves multi-step organic reactions, including guanidinylation and Boc-protection strategies. High-purity grades of this compound are essential for reproducible results in research, emphasizing the need for reliable suppliers and stringent quality control measures. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its identity and purity.
From a market perspective, the growing interest in peptide-based drugs and targeted therapies has increased the relevance of (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid. Pharmaceutical companies and academic institutions alike seek high-quality building blocks for their drug discovery pipelines. Furthermore, the rise of AI-driven drug design has highlighted the importance of structurally diverse compounds like this one, which can be used to train machine learning models for predicting biological activity.
For researchers working with (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid, proper storage and handling are critical to maintaining its integrity. The compound should be stored in a cool, dry place, preferably under inert conditions to prevent degradation. Solubility data indicate that it is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, making it suitable for various experimental setups.
In conclusion, (R)-2-((tert-Butoxycarbonyl)amino)-6-(1,3-diethylguanidino)hexanoic acid (CAS No. 110761-76-7) is a valuable tool in modern chemical and biological research. Its unique structure and functional groups enable diverse applications, from peptide synthesis to drug discovery. As the scientific community continues to explore new therapeutic avenues, compounds like this will remain indispensable for advancing our understanding of complex biological systems and developing innovative treatments.
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